molecular formula C11H12N2O3S B7578595 2-(1-Methyl-2-oxopyrrolidin-3-yl)sulfanylpyridine-3-carboxylic acid

2-(1-Methyl-2-oxopyrrolidin-3-yl)sulfanylpyridine-3-carboxylic acid

Cat. No. B7578595
M. Wt: 252.29 g/mol
InChI Key: GWWNWQLKYVGRIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-Methyl-2-oxopyrrolidin-3-yl)sulfanylpyridine-3-carboxylic acid, also known as MSPC, is a chemical compound that has shown potential in scientific research. This compound has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in various fields.

Mechanism of Action

The mechanism of action of 2-(1-Methyl-2-oxopyrrolidin-3-yl)sulfanylpyridine-3-carboxylic acid is still being studied, but it is believed to involve the inhibition of specific enzymes and pathways that are involved in cell growth, inflammation, and apoptosis. 2-(1-Methyl-2-oxopyrrolidin-3-yl)sulfanylpyridine-3-carboxylic acid has been shown to inhibit the activity of the enzyme histone deacetylase, which is involved in gene expression and cell growth. It has also been shown to inhibit the activation of the NF-κB pathway, which is involved in inflammation and cell survival.
Biochemical and Physiological Effects:
2-(1-Methyl-2-oxopyrrolidin-3-yl)sulfanylpyridine-3-carboxylic acid has been shown to have several biochemical and physiological effects, including the inhibition of cell growth, induction of apoptosis, and reduction of inflammation. In cancer cells, 2-(1-Methyl-2-oxopyrrolidin-3-yl)sulfanylpyridine-3-carboxylic acid has been shown to inhibit the growth of cancer cells and induce apoptosis. In neurodegenerative diseases, 2-(1-Methyl-2-oxopyrrolidin-3-yl)sulfanylpyridine-3-carboxylic acid has been studied for its potential to protect neurons from damage and reduce inflammation. Inflammation is a common factor in many diseases, and 2-(1-Methyl-2-oxopyrrolidin-3-yl)sulfanylpyridine-3-carboxylic acid has shown potential as an anti-inflammatory agent.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(1-Methyl-2-oxopyrrolidin-3-yl)sulfanylpyridine-3-carboxylic acid in lab experiments is its potential to inhibit the growth of cancer cells and induce apoptosis. This makes it a promising compound for cancer research. Another advantage is its potential as an anti-inflammatory agent, which could be useful in the study of various diseases. However, one limitation of using 2-(1-Methyl-2-oxopyrrolidin-3-yl)sulfanylpyridine-3-carboxylic acid in lab experiments is its limited availability and high cost.

Future Directions

There are several future directions for the study of 2-(1-Methyl-2-oxopyrrolidin-3-yl)sulfanylpyridine-3-carboxylic acid. One direction is the further exploration of its potential as an anti-cancer agent. Another direction is the study of its potential in the treatment of neurodegenerative diseases. Additionally, the study of 2-(1-Methyl-2-oxopyrrolidin-3-yl)sulfanylpyridine-3-carboxylic acid's mechanism of action and its effects on specific enzymes and pathways could lead to the development of new drugs and therapies.

Synthesis Methods

The synthesis of 2-(1-Methyl-2-oxopyrrolidin-3-yl)sulfanylpyridine-3-carboxylic acid involves several steps, including the reaction of 3-pyridinecarboxylic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 3-(methylamino)-2-oxo-1-pyrrolidine sulfanyl chloride. The final product is obtained through a purification process.

Scientific Research Applications

2-(1-Methyl-2-oxopyrrolidin-3-yl)sulfanylpyridine-3-carboxylic acid has been studied for its potential applications in various fields, including cancer research, neurodegenerative diseases, and inflammation. In cancer research, 2-(1-Methyl-2-oxopyrrolidin-3-yl)sulfanylpyridine-3-carboxylic acid has been shown to inhibit the growth of cancer cells and induce apoptosis. In neurodegenerative diseases, 2-(1-Methyl-2-oxopyrrolidin-3-yl)sulfanylpyridine-3-carboxylic acid has been studied for its potential to protect neurons from damage and reduce inflammation. Inflammation is a common factor in many diseases, and 2-(1-Methyl-2-oxopyrrolidin-3-yl)sulfanylpyridine-3-carboxylic acid has shown potential as an anti-inflammatory agent.

properties

IUPAC Name

2-(1-methyl-2-oxopyrrolidin-3-yl)sulfanylpyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3S/c1-13-6-4-8(10(13)14)17-9-7(11(15)16)3-2-5-12-9/h2-3,5,8H,4,6H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWWNWQLKYVGRIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(C1=O)SC2=C(C=CC=N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-Methyl-2-oxopyrrolidin-3-yl)sulfanylpyridine-3-carboxylic acid

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